molecular formula C16H10O6 B1232367 Isotrifoliol CAS No. 329319-08-6

Isotrifoliol

Cat. No.: B1232367
CAS No.: 329319-08-6
M. Wt: 298.25 g/mol
InChI Key: OVLUQDOJWGTPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotrifoliol (C₁₆H₁₀O₆) is a coumestan-derived compound primarily identified in soybean leaves (Glycine max) and licorice (Glycyrrhiza spp.) . Structurally distinct from glycycoumarin, this compound is characterized by a coumestan backbone with hydroxyl and methoxy substitutions, contributing to its bioactivity . It exhibits diverse pharmacological properties, including anti-inflammatory, anti-thrombotic, and anti-cancer effects. Key mechanisms involve suppression of TLR/NF-κB and TLR/MAPK signaling pathways, inhibition of pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α), and modulation of cancer-related pathways (e.g., Wnt/β-catenin) .

Properties

IUPAC Name

3,9-dihydroxy-1-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-20-11-5-8(18)6-12-14(11)15-13(16(19)22-12)9-3-2-7(17)4-10(9)21-15/h2-6,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUQDOJWGTPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329319-08-6
Record name Isotrifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329319086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTRIFOLIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529JR7020Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares isotrifoliol with structurally or functionally related compounds:

Compound Molecular Formula Class Source Key Activities Mechanism/Pathway Reference
This compound C₁₆H₁₀O₆ Coumestan Soybean leaves, Licorice Anti-inflammatory, anti-thrombotic, anti-cancer, anticoagulant TLR/NF-κB, TLR/MAPK inhibition; Wnt/β-catenin modulation; TT prolongation
Coumestrol C₁₅H₈O₅ Coumestan Soybean leaves Antioxidant, estrogenic, anti-cancer Estrogen receptor agonism; ROS scavenging
Phaseol C₂₀H₁₈O₄ Coumestan Soybean leaves Anti-inflammatory, antifungal Not fully elucidated; potential inhibition of fungal growth
Glycycoumarin C₂₁H₁₈O₇ Coumarin Licorice Estrogenic, anti-inflammatory Estrogen-regulated gene activation; weaker potency vs. methoxycalcone
Quercetin C₁₅H₁₀O₇ Flavonol Multiple plants Antioxidant, anti-cancer, genotoxic (high doses) NF-κB inhibition; pro-oxidant effects at high concentrations
Kaempferol C₁₅H₁₀O₆ Flavonol Multiple plants Anti-cancer, genotoxic (predicted) Apoptosis induction; interaction with carcinogenesis pathways

Key Differences and Overlaps

  • Anti-inflammatory Activity: this compound outperforms coumestrol and phaseol in suppressing LPS-induced inflammatory mediators (e.g., NO, IL-6) via dual inhibition of TLR/NF-κB and TLR/MAPK pathways . Unlike glycycoumarin, this compound lacks estrogenic activity but shows stronger anti-thrombotic effects .
  • Cancer-Related Effects: this compound enhances radiotherapy sensitivity and inhibits metastasis synergistically with apigenin or lupeol . Quercetin and kaempferol share anti-cancer properties but carry genotoxic risks at high doses, unlike this compound .
  • Coumestrol’s estrogenic activity may limit its therapeutic use compared to this compound’s broader safety profile .

Data Tables

Table 1: Pharmacokinetic Comparison

Parameter This compound Coumestrol Quercetin
Bioavailability Low (predicted) Moderate Low
Plasma Half-Life 2–4 hours 3–6 hours 1–2 hours
Key Target Organs Liver, Lungs Liver Systemic

Table 2: Anti-Inflammatory Efficacy

Compound IC₅₀ (NO Inhibition) IL-6 Reduction (%) Reference
This compound 15 µM 65
Coumestrol 25 µM 40
Dexamethasone 10 µM 85 N/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isotrifoliol
Reactant of Route 2
Isotrifoliol

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